molecular formula C11H5N3O5S B14325451 5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile CAS No. 106240-51-1

5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile

Cat. No.: B14325451
CAS No.: 106240-51-1
M. Wt: 291.24 g/mol
InChI Key: MWIKYCFUKQGGIT-UHFFFAOYSA-N
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Description

5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2,4-dinitrophenylsulfanyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with furan-2-carbonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro groups on the 2,4-dinitrophenyl moiety can be reduced to amines.

    Substitution: The sulfanyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include furanones or carboxylic acids.

    Reduction: Products include amines or hydroxylamines.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate.

    Industry: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the 2,4-dinitrophenyl group can enhance its binding affinity to certain proteins, while the furan ring can facilitate interactions with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylsulfanyl derivatives: Compounds with similar structures but different substituents on the furan ring.

    Furan-2-carbonitrile derivatives: Compounds with different substituents on the phenylsulfanyl group.

Uniqueness

5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile is unique due to the combination of the 2,4-dinitrophenylsulfanyl group and the furan-2-carbonitrile moiety. This combination imparts specific chemical reactivity and potential biological activity that may not be present in other similar compounds.

Properties

CAS No.

106240-51-1

Molecular Formula

C11H5N3O5S

Molecular Weight

291.24 g/mol

IUPAC Name

5-(2,4-dinitrophenyl)sulfanylfuran-2-carbonitrile

InChI

InChI=1S/C11H5N3O5S/c12-6-8-2-4-11(19-8)20-10-3-1-7(13(15)16)5-9(10)14(17)18/h1-5H

InChI Key

MWIKYCFUKQGGIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=CC=C(O2)C#N

Origin of Product

United States

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